2-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine
Beschreibung
2-{[1-(Cyclohexanesulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 6, and a cyclohexanesulfonyl-piperidin-3-yl-oxy moiety at position 2. The pyrimidine ring is a well-studied pharmacophore in medicinal chemistry, often associated with biological activity due to its ability to engage in hydrogen bonding and π-π interactions.
Eigenschaften
IUPAC Name |
2-(1-cyclohexylsulfonylpiperidin-3-yl)oxy-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-13-11-14(2)19-17(18-13)23-15-7-6-10-20(12-15)24(21,22)16-8-4-3-5-9-16/h11,15-16H,3-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGOCMWGLHSMGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)C3CCCCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . The cyclohexylsulfonyl group is then introduced via sulfonylation reactions, which often require reagents such as sulfonyl chlorides and bases like triethylamine .
The final step involves the coupling of the piperidine derivative with the dimethylpyrimidine moiety. This can be achieved through nucleophilic substitution reactions, where the piperidine derivative acts as a nucleophile and attacks the electrophilic center of the dimethylpyrimidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols .
Wissenschaftliche Forschungsanwendungen
2-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis compares 2-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine to analogous pyrimidine derivatives, focusing on structural modifications, synthetic routes, and inferred physicochemical properties.
Substituent Variations on the Pyrimidine Ring
- 2-Hydrazino-4,6-dimethylpyrimidine (Compound 2 in ): This derivative replaces the cyclohexanesulfonyl-piperidin-3-yl-oxy group with a hydrazine moiety. Hydrazine substituents are reactive intermediates often used to construct heterocyclic systems, such as pyrazoles (e.g., compound 4 in ). Compared to the target compound, hydrazino derivatives are more polar and prone to further functionalization, as seen in the synthesis of bipyrazols . Key difference: Hydrazine groups enhance reactivity but may reduce stability under acidic or oxidizing conditions.
5-Hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione (Compound 4 in ) :
This compound incorporates a pyrazole ring fused to the pyrimidine core. The hydroxy and diketone groups increase hydrogen-bonding capacity, which could improve solubility but reduce lipophilicity relative to the sulfonyl-piperidine-substituted target compound .
Sulfonyl Group Modifications
- Cyclohexanesulfonyl vs. Aromatic Sulfonyl Groups: The cyclohexanesulfonyl group in the target compound is aliphatic, conferring moderate lipophilicity and conformational flexibility. Inferred property: Cyclohexanesulfonyl may improve blood-brain barrier penetration compared to aromatic sulfonyl analogs.
Piperidine vs. Other Heterocycles
- Piperidin-3-yl-oxy vs. Pyran-2-one (Compound 3 in ) :
Compound 3 in features a pyran-2-one (a lactone) fused to the pyrimidine. The lactone ring introduces polarity and hydrogen-bonding sites, contrasting with the sulfonyl-piperidine group’s lipophilic and steric effects. Piperidine rings are common in bioactive molecules due to their ability to adopt chair conformations, which may optimize target binding .
Research Implications and Gaps
- Structural insights : The SHELX software () could be critical for resolving the target compound’s crystal structure, aiding in conformational analysis and docking studies .
- Data limitations : Direct comparisons are hindered by the absence of explicit data on the target compound’s solubility, stability, or bioactivity.
Q & A
Q. What are the standard synthetic protocols for 2-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine, and how are intermediates validated?
The synthesis typically involves multi-step reactions, starting with the condensation of a piperidine derivative (e.g., 1-(cyclohexanesulfonyl)piperidin-3-ol) with a functionalized pyrimidine precursor. Key steps include:
- Nucleophilic substitution : Reacting the hydroxyl group of the piperidine moiety with a halogenated pyrimidine (e.g., 2-chloro-4,6-dimethylpyrimidine) under reflux in ethanol or acetic acid .
- Sulfonylation : Introducing the cyclohexanesulfonyl group via reaction with cyclohexanesulfonyl chloride in dichloromethane, often using a base like triethylamine to absorb HCl byproducts .
- Intermediate validation : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are used to confirm intermediate structures. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the cyclohexanesulfonyl group’s axial/equatorial protons show distinct splitting patterns (~1–2 ppm), while pyrimidine ring protons resonate at 6.5–8.5 ppm .
- X-ray crystallography : Single-crystal analysis resolves stereochemistry and confirms the sulfonyl-piperidine-pyrimidine linkage. SHELX software is commonly used for refinement .
- FT-IR spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretch at ~1150–1300 cm⁻¹) .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) to assess antimicrobial potential. Minimum inhibitory concentration (MIC) values are determined using broth microdilution .
- Enzyme inhibition : Evaluate interactions with kinases or proteases via fluorescence-based assays. For example, IC₅₀ values are calculated for ATP-binding enzymes .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays to measure viability .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up without compromising purity?
- Solvent optimization : Replace ethanol with dimethylformamide (DMF) to enhance solubility of hydrophobic intermediates .
- Catalysis : Use palladium catalysts for Suzuki-Miyaura couplings if aryl modifications are required .
- Continuous flow synthesis : Improves reaction control and reduces side products in multi-step processes .
- Purification : Employ preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) for high-purity isolation (>98%) .
Q. How can contradictions in crystallographic and spectroscopic data be resolved?
- Data validation : Cross-validate NMR/X-ray results with computational methods (e.g., density functional theory (DFT) to predict bond angles/lengths). Discrepancies in piperidine ring puckering may arise from crystal packing vs. solution-state dynamics .
- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., chair-flip of the piperidine ring) .
- Multi-technique integration : Combine X-ray, NMR, and IR to resolve ambiguous peaks (e.g., overlapping sulfonyl and ether vibrations) .
Q. What strategies are used to study the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to predict binding poses with proteins (e.g., kinases). Focus on the sulfonyl group’s role in hydrogen bonding with active-site residues .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) for target receptors .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
Q. How do structural modifications impact pharmacokinetic properties?
- LogP optimization : Introduce polar groups (e.g., hydroxyl) to the cyclohexane ring to enhance solubility. LogP values are calculated via shake-flask or HPLC methods .
- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., piperidine N-dealkylation). Block degradation by methylating the piperidine nitrogen .
- Plasma protein binding : Use equilibrium dialysis to assess binding to albumin, which affects bioavailability .
Q. Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
